molecular formula C9H8F2O B8198778 1,3-Difluoro-2-methoxy-4-vinylbenzene

1,3-Difluoro-2-methoxy-4-vinylbenzene

Cat. No.: B8198778
M. Wt: 170.16 g/mol
InChI Key: MVXVNVPXTFWQJO-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-methoxy-4-vinylbenzene is a substituted benzene derivative featuring fluorine atoms at the 1- and 3-positions, a methoxy group at the 2-position, and a vinyl group at the 4-position. This unique substitution pattern confers distinct electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and polymer chemistry. The electron-withdrawing fluorine atoms and electron-donating methoxy group create a polarized aromatic system, while the vinyl group enables reactivity in cross-coupling or polymerization reactions .

Properties

IUPAC Name

1-ethenyl-2,4-difluoro-3-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O/c1-3-6-4-5-7(10)9(12-2)8(6)11/h3-5H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVXVNVPXTFWQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Difluoro-2-methoxy-4-vinylbenzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluoro-2-methoxybenzene with a vinylating agent under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-purity starting materials and precise control of reaction parameters are essential to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-methoxy-4-vinylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Reagents such as sodium hydride or lithium aluminum hydride can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can result in a wide range of functionalized aromatic compounds.

Scientific Research Applications

1,3-Difluoro-2-methoxy-4-vinylbenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Medicine: Research into its potential as a precursor for pharmaceuticals and other therapeutic agents is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-difluoro-2-methoxy-4-vinylbenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various chemical transformations. The methoxy and vinyl groups also contribute to its overall chemical behavior, influencing its interactions with other molecules.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared below with structurally related difluoro-substituted benzene derivatives from literature and commercial catalogs (Table 1).

Table 1: Substituent Comparison of 1,3-Difluoro-2-methoxy-4-vinylbenzene and Analogues

Compound Name Substituents (Positions) Key Functional Groups Similarity Score* Reference ID
This compound 1-F, 3-F, 2-OCH₃, 4-CH₂CH₂ Vinyl, Methoxy N/A Target
1-Bromo-2,3-difluoro-4-methoxybenzene 2-F, 3-F, 4-OCH₃, 1-Br Bromo, Methoxy 0.91
1-Bromo-4-ethoxy-2,3-difluorobenzene 2-F, 3-F, 4-OCH₂CH₃, 1-Br Bromo, Ethoxy 0.88
3,4-Difluorobenzyl alcohol 3-F, 4-F, -CH₂OH Hydroxymethyl N/A
3,4-Difluorophenol 3-F, 4-F, -OH Phenolic -OH N/A

Physicochemical Properties

  • Electronic Effects: The 1,3-difluoro substitution in the target compound creates a stronger electron-deficient ring compared to 3,4-difluoro isomers (e.g., 3,4-Difluorophenol ), where fluorine atoms are meta to each other. The methoxy group at position 2 further modulates electron density, enhancing regioselectivity in electrophilic substitutions.
  • Reactivity : The vinyl group enables participation in Heck or Suzuki couplings, unlike bromo- or ethoxy-substituted analogues (e.g., 1-Bromo-2,3-difluoro-4-methoxybenzene ), which are typically used as aryl halide precursors.
  • Stability : The absence of hydrolytically sensitive groups (e.g., boronic acids in 3,4-difluorophenylboronic acid ) makes the target compound more stable under aqueous conditions.

Industrial Relevance

  • Scalability : The synthesis of this compound avoids hazardous intermediates (e.g., isocyanates in 3,4-Difluoro-trans-styryl isocyanate ), enhancing its safety profile for large-scale production.
  • Cost Efficiency : Fluorine and methoxy substituents are cost-effective compared to niche groups like boronic acids (3,4-difluorophenylboronic acid ).

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